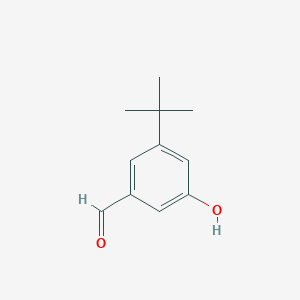

1,3-dihydroxy-6-methyl-9H-xanthen-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dihydroxy-6-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C₁₄H₁₀O₄. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by its yellow color and is often used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Xanthones, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, eliciting antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .

Mode of Action

Xanthones are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .

Result of Action

Xanthones are known to elicit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .

Biochemical Analysis

Biochemical Properties

It is known that xanthone derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Xanthone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one can be achieved through several methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve microwave heating to enhance the efficiency of the reaction .

Chemical Reactions Analysis

1,3-Dihydroxy-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ytterbium triflate, palladium, ruthenium, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the presence of electron-withdrawing groups can enhance the inhibitory activities of the compound .

Scientific Research Applications

1,3-Dihydroxy-6-methyl-9H-xanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown promising results in inhibiting α-glucosidase, exhibiting anti-cancer activities, and providing anti-inflammatory effects . Additionally, it is used in the industry as a non-ionic water-soluble contrast agent with low toxicity and good stability .

Comparison with Similar Compounds

1,3-Dihydroxy-6-methyl-9H-xanthen-9-one can be compared with other similar compounds, such as 3,6-dihydroxy-9H-xanthen-9-one and 1,3,7-trihydroxyxanthone . These compounds share a similar xanthone scaffold but differ in the number and position of hydroxyl groups. The unique arrangement of hydroxyl groups in this compound contributes to its distinct biological activities and chemical properties .

Properties

IUPAC Name |

1,3-dihydroxy-6-methylxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-7-2-3-9-11(4-7)18-12-6-8(15)5-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPLYEBEGSRMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)

![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)

![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)

![(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982730.png)

![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B2982736.png)